

# 2-Chloro-6-methoxybenzaldehyde CAS number 29866-54-4

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-6-methoxybenzaldehyde

Cat. No.: B1589374

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-6-methoxybenzaldehyde** (CAS: 29866-54-4)

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **2-Chloro-6-methoxybenzaldehyde**, a versatile aromatic compound pivotal in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and application. We will delve into its fundamental properties, provide validated experimental protocols, and discuss its strategic use in constructing complex molecular architectures.

## Core Molecular Profile and Physicochemical Properties

**2-Chloro-6-methoxybenzaldehyde** is a disubstituted benzaldehyde derivative whose synthetic utility is defined by the unique interplay of its three functional groups: an electrophilic aldehyde, a deactivating chloro group, and an activating methoxy group. These substituents, positioned ortho to the aldehyde, create a sterically hindered yet electronically nuanced environment, dictating the molecule's reactivity profile.

Its primary role in research and industry is as a key intermediate or building block for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.<sup>[1]</sup> The strategic placement of the chloro and methoxy groups can significantly influence the biological activity and

pharmacokinetic properties of derivative compounds, making it a valuable starting material in medicinal chemistry.[2]

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	<b>29866-54-4</b>	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub>	[1][5]
Molecular Weight	170.59 g/mol	[1][4]
IUPAC Name	2-chloro-6-methoxybenzaldehyde	[4][6]
Synonyms	6-Chloro-2-methoxybenzaldehyde, o-Anisaldehyde, 6-chloro-	[6]
Appearance	Beige solid	[1]
Purity	≥ 95% (NMR)	[1]

| Storage Conditions | Store at 0-8 °C, inert atmosphere |[1][7] |

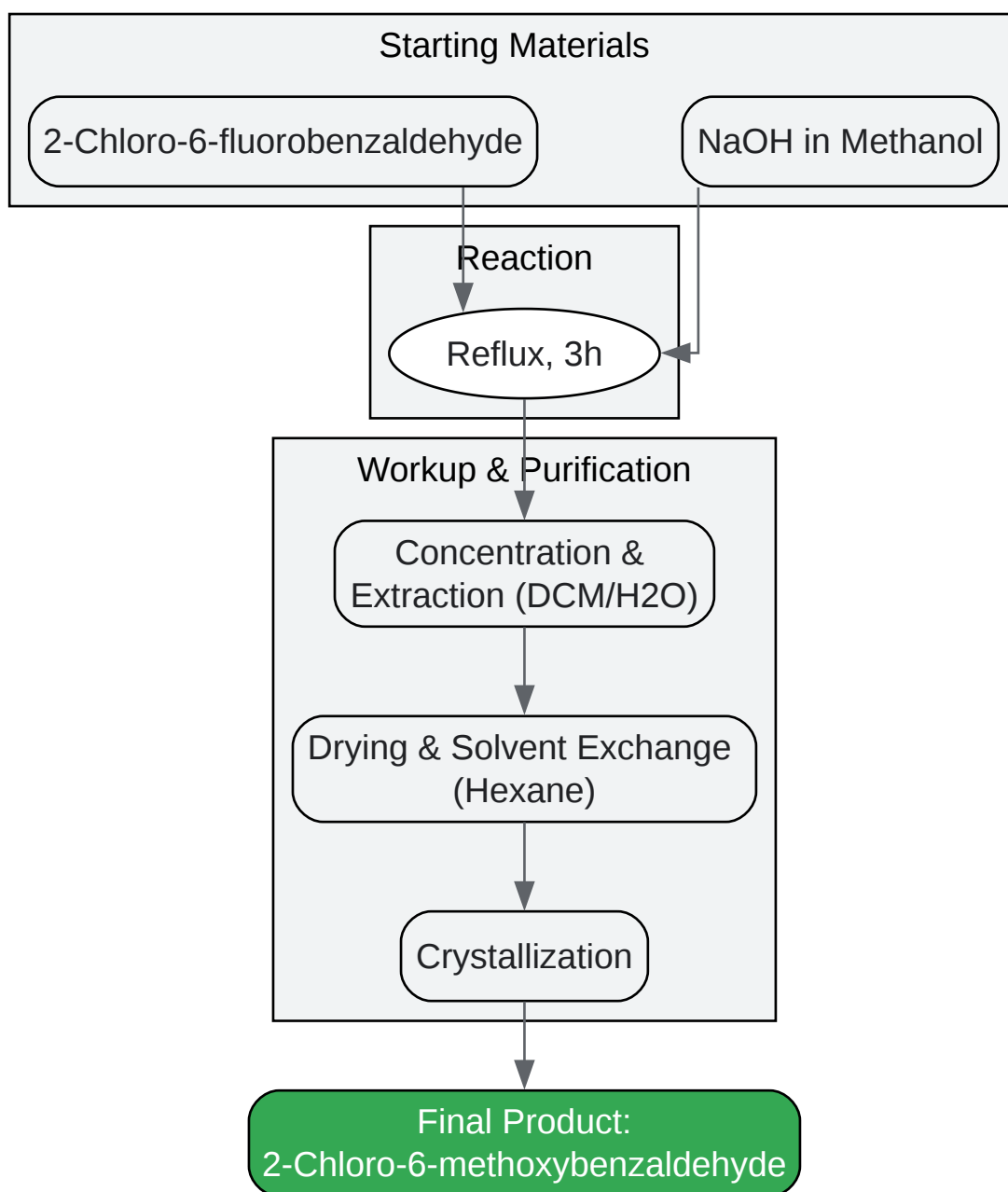
## Synthesis Protocol: Nucleophilic Aromatic Substitution

A common and efficient laboratory-scale synthesis of **2-Chloro-6-methoxybenzaldehyde** involves the nucleophilic aromatic substitution (S<sub>N</sub>A<sub>r</sub>) of a fluorine atom in the precursor, 2-Chloro-6-fluorobenzaldehyde. The methoxide ion, generated from sodium hydroxide and methanol, acts as the nucleophile.

The choice of methanol as the solvent is strategic; it serves as both the solvent and the source of the methoxide nucleophile. The reaction is heated to reflux to provide the necessary activation energy for the substitution to occur, as aromatic rings are inherently less reactive towards nucleophilic attack. The workup procedure is designed to separate the organic product from the aqueous phase and unreacted starting materials.

## Experimental Protocol: Synthesis from 2-Chloro-6-fluorobenzaldehyde[3]

- **Reaction Setup:** Dissolve 2-Chloro-6-fluorobenzaldehyde (0.30 mol) in 500 mL of methanol in a round-bottom flask equipped with a reflux condenser.
- **Reagent Addition:** Add sodium hydroxide (0.35 mol) to the solution.
- **Heating:** Stir the reaction mixture and heat to reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Concentration:** Upon completion, cool the mixture to room temperature and reduce the volume to approximately 200 mL by vacuum distillation.
- **Extraction:** Add 400 mL of water and 200 mL of dichloromethane to the concentrate. Transfer to a separatory funnel, separate the organic phase, and extract the aqueous phase twice more with 100 mL portions of dichloromethane.
- **Drying and Solvent Exchange:** Combine all organic layers and dry with anhydrous sodium sulfate. Filter, and replace the dichloromethane solvent with hexane (450 mL), concentrating to a final volume of 300 mL.
- **Crystallization:** The product, initially an oil, will begin to crystallize around 45°C. Cool the mixture to room temperature and allow it to granulate for 16 hours.
- **Isolation:** Filter the solid product to yield **2-chloro-6-methoxybenzaldehyde**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Chloro-6-methoxybenzaldehyde**.

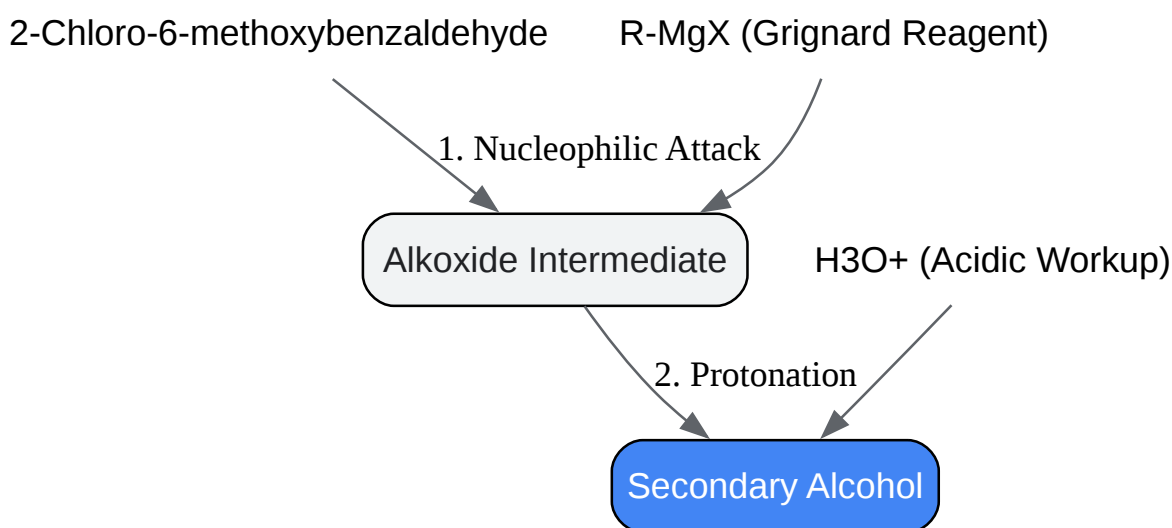
## Chemical Reactivity and Synthetic Applications

The reactivity of **2-Chloro-6-methoxybenzaldehyde** is dominated by the aldehyde group, but significantly modulated by the ortho substituents. These groups impose steric hindrance, which can impede the approach of bulky nucleophiles to the carbonyl carbon.[8] This steric challenge

necessitates careful selection of reagents and reaction conditions to achieve desired transformations.

## A. Grignard Reaction

The Grignard reaction enables the formation of carbon-carbon bonds, converting the aldehyde into a secondary alcohol.<sup>[9][10]</sup> Due to the steric hindrance from the ortho groups, the reaction may proceed slower than with unhindered aldehydes. It is critical to use anhydrous solvents (e.g., diethyl ether or THF) as Grignard reagents are strong bases and will be quenched by protic solvents.<sup>[9][10]</sup>



[Click to download full resolution via product page](#)

Caption: General mechanism for a Grignard reaction with the title compound.

Protocol: Grignard Reaction with Methylmagnesium Bromide

- Grignard Preparation: Prepare or obtain a solution of methylmagnesium bromide in anhydrous diethyl ether.
- Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), dissolve **2-Chloro-6-methoxybenzaldehyde** (1 equivalent) in anhydrous diethyl ether.

- Addition: Cool the aldehyde solution to 0°C in an ice bath. Add the Grignard reagent (1.1 equivalents) dropwise via a syringe, maintaining the temperature below 10°C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
- Workup: Cool the reaction back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
- Purification: Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and purify by column chromatography.

## B. Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes.<sup>[11][12]</sup> The reaction with **2-Chloro-6-methoxybenzaldehyde** requires the formation of a phosphorus ylide, which then attacks the carbonyl carbon.<sup>[13]</sup> The steric hindrance can influence the reaction rate and stereoselectivity. Non-stabilized ylides typically favor the formation of (Z)-alkenes.<sup>[14]</sup>

Protocol: Wittig Reaction with a Non-Stabilized Ylide

- Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool to 0°C and slowly add n-butyllithium (1.1 equivalents). Stir for 30 minutes at 0°C. The formation of the ylide is often indicated by a color change.
- Aldehyde Addition: In a separate flask, dissolve **2-Chloro-6-methoxybenzaldehyde** (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide solution at 0°C.
- Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
- Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, dry the organic layer, and concentrate. Purify the crude product via column chromatography to isolate the desired alkene.

## C. Other Key Transformations

- Suzuki-Miyaura Coupling: While the aryl chloride is less reactive than corresponding bromides or iodides, modern palladium catalyst systems with bulky, electron-rich phosphine ligands can facilitate Suzuki-Miyaura cross-coupling reactions.[15][16][17] This allows for the synthesis of complex biaryl benzaldehydes, which are valuable intermediates.[16]
- Pictet-Spengler Reaction: The aldehyde functionality can participate in the Pictet-Spengler reaction, condensing with a  $\beta$ -arylethylamine to form tetrahydroisoquinoline or tetrahydro- $\beta$ -carboline scaffolds.[18][19] These structures are core components of many natural alkaloids and pharmaceutical agents.[19]

## Applications in Drug Discovery and Development

**2-Chloro-6-methoxybenzaldehyde** is a valuable precursor in the synthesis of biologically active molecules.[1] Its derivatives have been investigated for various therapeutic applications, including as anti-inflammatory and analgesic agents.[1] The chloro and methoxy substituents are not mere placeholders; they actively modulate the molecule's interaction with biological targets.[2] The chlorine atom can form halogen bonds and enhance metabolic stability, while the methoxy group can act as a hydrogen bond acceptor and influence solubility and cell permeability.

## Safety and Handling

**2-Chloro-6-methoxybenzaldehyde** is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[20][21]

Table 2: GHS Hazard Information

Code(s)	Hazard Statement	Source(s)
H302	Harmful if swallowed	[4][5]
H315	Causes skin irritation	[4]
H319	Causes serious eye irritation	[4]

| H335 | May cause respiratory irritation |[4] |

Handling Procedures:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[21]
- Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood. [20]
- In Case of Contact:
  - Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[20]
  - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[20]
  - Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[21]
- Storage: Keep the container tightly closed in a cool, dry place under an inert atmosphere.[7]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[21]

## Conclusion

**2-Chloro-6-methoxybenzaldehyde** (CAS: 29866-54-4) is more than a simple chemical intermediate; it is a strategically designed building block for advanced organic synthesis. Its utility is rooted in the modulated reactivity conferred by its ortho-chloro and -methoxy substituents. A thorough understanding of the steric and electronic factors governing its reactions is essential for leveraging its full potential in the development of novel pharmaceuticals and complex organic materials. The protocols and data presented in this guide offer a robust framework for its safe and effective application in the laboratory.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. chemimpex.com [chemimpex.com]
- 2. drughunter.com [drughunter.com]
- 3. 2-CHLORO-6-METHOXY-BENZALDEHYDE | 29866-54-4 [chemicalbook.com]
- 4. 2-Chloro-6-methoxybenzaldehyde | C<sub>8</sub>H<sub>7</sub>ClO<sub>2</sub> | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-6-methoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 6. pschemicals.com [pschemicals.com]
- 7. 29866-54-4|2-Chloro-6-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. leah4sci.com [leah4sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 19. grokipedia.com [grokipedia.com]
- 20. bio.vu.nl [bio.vu.nl]
- 21. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Chloro-6-methoxybenzaldehyde CAS number 29866-54-4]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589374#2-chloro-6-methoxybenzaldehyde-cas-number-29866-54-4]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)